N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide
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Overview
Description
N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide is a chemical compound with the molecular formula C24H36N4O4S2. It is known for its unique structure, which includes two piperidinylsulfonyl groups attached to a pentanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide typically involves the reaction of 4-(1-piperidinylsulfonyl)aniline with pentanediamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]butanediamide
- N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]hexanediamide
- N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]octanediamide
Uniqueness
N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide is unique due to its specific pentanediamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C27H36N4O6S2 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
N,N'-bis(4-piperidin-1-ylsulfonylphenyl)pentanediamide |
InChI |
InChI=1S/C27H36N4O6S2/c32-26(28-22-10-14-24(15-11-22)38(34,35)30-18-3-1-4-19-30)8-7-9-27(33)29-23-12-16-25(17-13-23)39(36,37)31-20-5-2-6-21-31/h10-17H,1-9,18-21H2,(H,28,32)(H,29,33) |
InChI Key |
WIHWIILKPSNFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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